2,3-Difluoro-6-iodobenzonitrile

Medicinal Chemistry Physicochemical Property Drug Design

2,3-Difluoro-6-iodobenzonitrile (CAS 935660-92-7) features a unique 2,3-difluoro-6-iodo substitution pattern. The iodine enables late-stage cross-couplings for RTK inhibitor synthesis; fluorine atoms boost metabolic stability. This specific isomer is non-interchangeable for 3-aminoindazole scaffolds. Procure ≥98% purity material for sequential functionalization strategies.

Molecular Formula C7H2F2IN
Molecular Weight 265.001
CAS No. 935660-92-7
Cat. No. B2609153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-iodobenzonitrile
CAS935660-92-7
Molecular FormulaC7H2F2IN
Molecular Weight265.001
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)F)C#N)I
InChIInChI=1S/C7H2F2IN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H
InChIKeyBXJGOXCTYOYFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-iodobenzonitrile (CAS 935660-92-7) Sourcing & Specification Overview


2,3-Difluoro-6-iodobenzonitrile (CAS 935660-92-7) is a polyhalogenated aromatic building block with the molecular formula C₇H₂F₂IN and a molecular weight of 265.00 g/mol . Structurally, it features a benzonitrile core substituted with fluorine atoms at the 2- and 3-positions and an iodine atom at the 6-position . This substitution pattern renders it a versatile intermediate for advanced organic synthesis, particularly in medicinal chemistry and agrochemical research, where its unique halogen complement enables sequential functionalization strategies .

Why 2,3-Difluoro-6-iodobenzonitrile Cannot Be Replaced by Common Analogs


The precise 2,3-difluoro-6-iodo substitution pattern on the benzonitrile core dictates a unique reactivity and physicochemical profile that cannot be replicated by mono-fluorinated, non-iodinated, or differently substituted analogs . The presence of the iodine atom at the 6-position provides a highly reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), which is absent in simple difluorobenzonitriles . Simultaneously, the additional fluorine at the 3-position, compared to 2-fluoro-6-iodobenzonitrile, further modulates the electron density of the aromatic ring and increases lipophilicity (calculated XLogP of 2.5), directly influencing downstream molecular properties like metabolic stability and membrane permeability . Generic substitution with a less functionalized or differently substituted benzonitrile would fundamentally alter the synthetic trajectory and the properties of the final target molecule, making this specific compound a non-interchangeable requirement for certain synthetic routes.

Quantitative Differentiation of 2,3-Difluoro-6-iodobenzonitrile vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2,3-Difluoro-6-iodobenzonitrile vs. 2-Fluoro-6-iodobenzonitrile vs. 2,3-Difluorobenzonitrile

2,3-Difluoro-6-iodobenzonitrile demonstrates a calculated partition coefficient (XLogP) of 2.5, which is higher than both its non-iodinated analog (2,3-difluorobenzonitrile, LogP ~1.23-1.84) and its mono-fluorinated analog (2-fluoro-6-iodobenzonitrile, LogP 2.30) . This quantitative difference reflects its enhanced lipophilicity, a critical parameter for predicting membrane permeability and bioavailability in drug discovery programs.

Medicinal Chemistry Physicochemical Property Drug Design

Molecular Weight and Heavy Atom Count: Impact on Physicochemical Properties

With a molecular weight of 265.00 g/mol and 11 heavy atoms, 2,3-difluoro-6-iodobenzonitrile is significantly heavier than its non-iodinated counterpart 2,3-difluorobenzonitrile (MW 139.10 g/mol, 10 heavy atoms) and heavier than the mono-fluorinated 2-fluoro-6-iodobenzonitrile (MW 247.01 g/mol, 9 heavy atoms) . This difference in molecular weight and heavy atom count directly influences bulk properties such as melting point, boiling point, and density, which are critical for handling, purification, and formulation processes.

Chemical Synthesis Property Prediction Lead Optimization

Polar Surface Area (PSA) and Hydrogen Bond Acceptors: Implications for Permeability

2,3-Difluoro-6-iodobenzonitrile possesses a topological polar surface area (TPSA) of 23.8 Ų and 3 hydrogen bond acceptors (the nitrile nitrogen and two fluorine atoms) . While the PSA is identical to its analog 2-fluoro-6-iodobenzonitrile, the presence of an additional fluorine atom increases the number of hydrogen bond acceptors from 2 to 3, which can subtly alter its interaction with biological targets and its solvation properties compared to mono-fluorinated analogs.

Medicinal Chemistry ADME Drug-likeness

Synthetic Utility: Iodine as a Cross-Coupling Handle Absent in 2,3-Difluorobenzonitrile

The presence of an iodine atom at the 6-position of 2,3-difluoro-6-iodobenzonitrile provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the direct introduction of aryl, alkenyl, or alkynyl groups . In contrast, 2,3-difluorobenzonitrile lacks this reactive halogen, severely limiting its utility in convergent synthetic strategies. While the fluorine atoms can participate in nucleophilic aromatic substitution (SNAr) under forcing conditions, the iodine atom offers a more versatile and selective handle for C-C bond formation under mild conditions.

Organic Synthesis Cross-Coupling Building Blocks

Commercial Availability and Purity Specification for Procurement Decisions

2,3-Difluoro-6-iodobenzonitrile is commercially available from multiple suppliers with a standard purity specification of 98% . This high level of purity is essential for demanding research applications where impurities can significantly impact reaction yields and the reliability of biological assays. While exact pricing varies by vendor and scale, the compound is offered in research quantities (e.g., 1g, 5g, 10g, 25g) suitable for both discovery and early development phases.

Procurement Supply Chain Quality Control

Optimal Application Scenarios for 2,3-Difluoro-6-iodobenzonitrile Based on Evidence


Medicinal Chemistry: Synthesis of Fluorinated Kinase Inhibitors

2,3-Difluoro-6-iodobenzonitrile serves as a key intermediate for constructing 3-aminoindazole scaffolds, which are core structures in potent receptor tyrosine kinase (RTK) inhibitors . The iodine atom at the 6-position allows for late-stage Suzuki couplings to introduce diverse aryl groups, while the fluorine atoms enhance metabolic stability and modulate lipophilicity (XLogP 2.5), directly impacting the drug-likeness of the final compounds .

Agrochemical Discovery: Building Block for Novel Crop Protection Agents

The unique combination of a reactive iodine handle and electron-withdrawing fluorine substituents makes this benzonitrile derivative a valuable building block for constructing agrochemical candidates. Fluorinated aromatic rings are prevalent in modern pesticides and herbicides due to their enhanced biological activity and environmental persistence. The ability to sequentially functionalize the iodine and fluorine positions enables the systematic exploration of structure-activity relationships (SAR) in agrochemical lead optimization .

Organic Synthesis: Orthogonal Functionalization for Complex Molecule Construction

The differential reactivity of the iodine atom (suitable for cross-coupling) and the fluorine atoms (capable of SNAr under appropriate conditions) provides an orthogonal functionalization strategy. This allows chemists to install two different substituents sequentially at the 6- and 2/3-positions, respectively, enabling the rapid assembly of densely functionalized aromatic cores for materials science or chemical biology applications .

Property-Driven Lead Optimization: Modulating Lipophilicity and Permeability

The calculated XLogP of 2.5 for 2,3-difluoro-6-iodobenzonitrile positions it in a favorable lipophilicity range for drug discovery (typically LogP 1-5). Compared to less lipophilic analogs like 2,3-difluorobenzonitrile (LogP ~1.23), this building block can be strategically employed to increase the overall lipophilicity of a lead series, potentially improving membrane permeability and oral absorption, while the nitrile and fluorine atoms maintain a low polar surface area (23.8 Ų) favorable for CNS penetration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Difluoro-6-iodobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.